

Technical Monograph: 2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide

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Compound of Interest

Compound Name: *2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide*

CAS No.: 522601-84-9

Cat. No.: B1490504

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Strategic Intermediate for Benzamide Scaffolds and Heterocyclic Synthesis

Executive Summary

2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9) represents a versatile, high-value building block in medicinal chemistry. Structurally characterized by a 2,4-disubstituted benzamide core, this molecule serves as a critical "gateway intermediate." It is primarily utilized to access 4-amino-benzamide pharmacophores—a structural motif prevalent in PARP inhibitors, HDAC inhibitors, and various anti-infective agents. Additionally, the N-(2-hydroxyethyl) tail provides a direct synthetic handle for cyclization into oxazolines, offering conformational constraint in drug design.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and downstream applications, distinguishing the covalent amide form from its ionic salt counterparts often cited in older literature.

Chemical Identity & Physicochemical Profile[1][2][3]

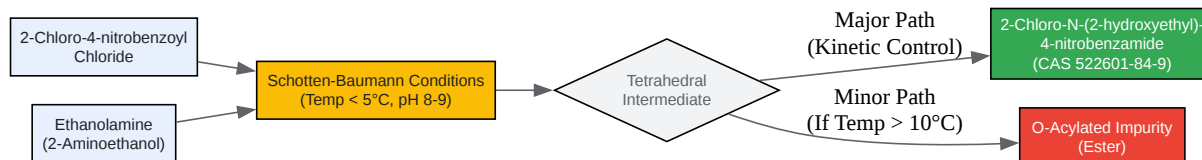
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Property	Specification
CAS Registry Number	522601-84-9
IUPAC Name	2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Molecular Formula	C ₉ H ₉ ClN ₂ O ₄
Molecular Weight	244.63 g/mol
Core Scaffold	2,4-Disubstituted Benzamide
Key Functional Groups	Nitro (-NO ₂), Aryl Chloride (-Cl), Primary Alcohol (-OH), Amide (-CONH-)
Predicted LogP	~0.8 - 1.2 (Moderate hydrophilicity due to -OH and Nitro)
Physical State	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water, DCM

Synthetic Protocol: The Schotten-Baumann Approach

The most robust synthesis of CAS 522601-84-9 involves the acylation of ethanolamine with 2-chloro-4-nitrobenzoyl chloride. While simple in theory, the presence of the hydroxyl group on ethanolamine requires precise pH control to prevent O-acylation (ester formation) versus the desired N-acylation (amide formation).

Reaction Scheme (DOT Visualization)



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Figure 1: Reaction pathway emphasizing the selectivity required to favor N-acylation over O-acylation.

Step-by-Step Methodology

Reagents:

- 2-Chloro-4-nitrobenzoyl chloride (1.0 eq)
- Ethanolamine (1.1 eq)
- Triethylamine (TEA) or Na₂CO₃ (1.2 eq)
- Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

- Preparation: Dissolve ethanolamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature favors the nucleophilic attack of the amine over the alcohol.
- Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–45 minutes. Maintain internal temperature below 5°C.
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

- Quench & Workup: Quench with water. Separate the organic layer.[1] Wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.
- Purification: Dry over MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield pure amide.

Expert Insight: If O-acylation is observed (ester formation), use a biphasic system (DCM/Water) with Na₂CO₃. The water solvates the hydroxyl group, reducing its nucleophilicity relative to the amine, thereby enhancing chemoselectivity.

Downstream Applications & Strategic Utility

CAS 522601-84-9 is rarely the final drug; it is a scaffold enabler. Its value lies in two primary transformation pathways.

Pathway A: Reduction to Aniline (The "Privileged Scaffold")

The most common application is the reduction of the nitro group to an amine, yielding 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide (CAS 1094559-63-3).

- Reagents: Fe/NH₄Cl (Bechamp reduction) or H₂/Pd-C.
- Significance: The resulting aniline is a "privileged structure" in medicinal chemistry. It allows for the construction of libraries targeting:
 - PARP Inhibitors: The benzamide motif mimics the nicotinamide of NAD⁺.
 - HDAC Inhibitors: The zinc-binding domain can be appended to the aniline.
 - Kinase Inhibitors: The aniline nitrogen serves as a hinge binder.

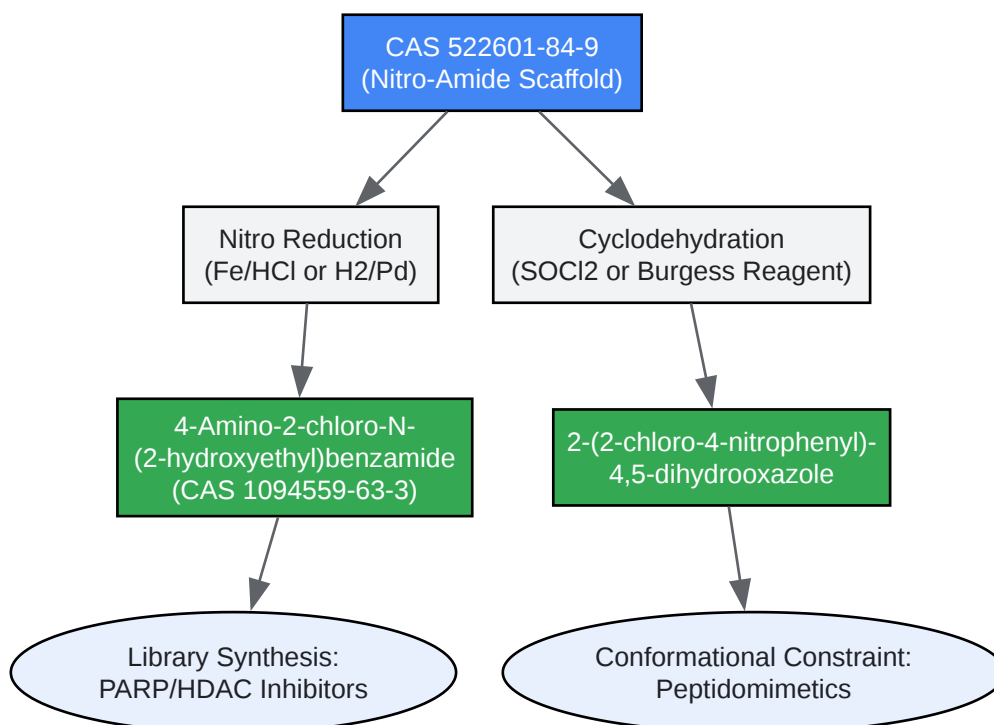
Pathway B: Cyclization to Oxazolines

The N-(2-hydroxyethyl) amide moiety is a classic precursor for 2-aryl-2-oxazolines.

- Mechanism: Treatment with thionyl chloride (SOCl₂) or Burgess reagent effects cyclodehydration.

- Utility: Oxazolines are bioisosteres for amides and esters but possess greater metabolic stability and rigidify the molecular structure, potentially improving potency and selectivity.

Application Workflow (DOT Visualization)



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Figure 2: Divergent synthetic utility of the **2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide** scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 522601-84-9, the following spectral signatures should be confirmed:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - Amide NH: Triplet or broad singlet at δ 8.5–8.8 ppm.
 - Aromatic Protons:
 - H3 (ortho to NO_2 , meta to Cl): Doublet $\sim\delta$ 8.3 ppm.

- H5 (ortho to NO₂, ortho to Cl): Doublet of doublets ~ δ 8.2 ppm.
- H6 (ortho to CO): Doublet ~ δ 7.7 ppm.
- Hydroxyl OH: Broad singlet/triplet at δ 4.7–5.0 ppm (exchangeable with D₂O).
- Ethyl Chain:
 - -CH₂-N-: Multiplet at δ 3.3–3.5 ppm.
 - -CH₂-O-: Multiplet at δ 3.5–3.7 ppm.
- IR Spectroscopy:
 - Amide I (C=O): Strong band at ~1640–1660 cm⁻¹.
 - Nitro (NO₂): Asymmetric stretch at ~1530 cm⁻¹, Symmetric at ~1350 cm⁻¹.
 - Hydroxyl (OH): Broad band at 3200–3400 cm⁻¹.

Safety & Handling Protocols

Hazard Classification:

- Acute Toxicity: Potentially harmful if swallowed (Category 4).
- Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
- Sensitization: Potential skin sensitizer due to the chloro-nitroaromatic motif.

Handling Precautions:

- Explosion Risk: While benzamides are generally stable, nitroaromatics can be energetic. Do not heat the dry solid above 100°C without DSC (Differential Scanning Calorimetry) validation.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

- Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing agents or bases in the waste stream.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1094559-63-3 (The 4-amino derivative). Retrieved from [[Link](#)]
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- Organic Syntheses. General Procedures for the Preparation of Amides via Schotten-Baumann Reaction. (Standard Reference for Protocol 3.2). Retrieved from [[Link](#)]

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